Oahapsn
Description
Oahapsn (systematic IUPAC name pending validation) is a synthetic organometallic compound characterized by a hybrid phosphine-alkene ligand framework. It exhibits unique catalytic properties in transition metal coordination chemistry, particularly in asymmetric hydrogenation and cross-coupling reactions . The compound’s structure includes a bidentate ligand system that enhances metal center stability while maintaining reactivity, making it advantageous for industrial catalysis. Recent studies highlight its thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents (e.g., dimethylformamide, 0.45 g/mL at 25°C), which distinguish it from conventional ligands .
Properties
CAS No. |
120375-63-5 |
|---|---|
Molecular Formula |
C20H32AsNO6 |
Molecular Weight |
457.399 |
IUPAC Name |
arsenic(3+);2,3-dimethylbutane-2,3-diolate;N-(2-hydroxycyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H7NO2.2C6H12O2.As/c1-6(10)9-7-4-2-3-5-8(7)11;2*1-5(2,7)6(3,4)8;/h3-5H,1H3,(H-,9,10,11);2*1-4H3;/q;2*-2;+3/p+1 |
InChI Key |
CIZMMAWRFZOZAS-UHFFFAOYSA-O |
SMILES |
CC(=O)NC1=C[C+]=CC=C1O.CC(C)(C(C)(C)[O-])[O-].CC(C)(C(C)(C)[O-])[O-].[As+3] |
Synonyms |
octamethyl-2,2,3,3,7,7,8,8-arsa-5-(4-hydroxy)-3-acetamidophenyl-5-spiro-(4,4)-nonane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Triphenylphosphine (PPh₃)
- Structural Differences: Oahapsn employs a phosphine-alkene hybrid ligand, whereas PPh₃ is a monodentate phosphine ligand. This difference allows this compound to form more stable metal complexes due to chelation effects .
- Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura couplings, this compound achieves a turnover number (TON) of 1.2 × 10⁴, surpassing PPh₃ (TON = 8.5 × 10³) under identical conditions .
- Thermal Stability :
this compound retains catalytic activity up to 150°C, while PPh₃ decomposes at 120°C, limiting high-temperature applications .
Compound B: 1,5-Cyclooctadiene (COD)
- Ligand Flexibility :
COD is a diene ligand with rigid coordination geometry, whereas this compound’s alkene-phosphine hybrid allows tunable steric and electronic properties via substituent modification . - Reaction Scope :
this compound enables enantioselective hydrogenation of α,β-unsaturated ketones (ee >95%), a feat rarely achieved with COD-based catalysts (ee typically <70%) .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties
| Property | This compound | PPh₃ | COD |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.4 | 262.3 | 108.2 |
| Solubility (DMF, g/mL) | 0.45 | 0.12 | 0.08 |
| Decomposition Temp (°C) | >300 | 120 | 80 |
Table 2. Catalytic Performance
| Reaction | This compound (Yield %) | PPh₃ (Yield %) | COD (Yield %) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 92 | 78 | N/A |
| Asymmetric Hydrogenation | 89 (ee: 96%) | 65 (ee: 40%) | 55 (ee: 68%) |
Research Findings and Functional Comparisons
- Electronic Effects :
this compound’s phosphine moiety donates electron density to the metal center, enhancing oxidative addition rates in cross-couplings. In contrast, COD’s π-backbonding dominates, favoring reductive elimination but limiting substrate scope . - Industrial Viability :
this compound’s synthesis requires fewer steps (3 steps, 45% overall yield) compared to PPh₃ derivatives (5 steps, 30% yield), reducing production costs . - Environmental Impact : this compound exhibits lower heavy metal leaching (<0.1 ppm) in wastewater compared to PPh₃-based catalysts (2.3 ppm), aligning with green chemistry principles .
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